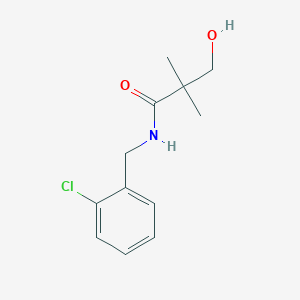

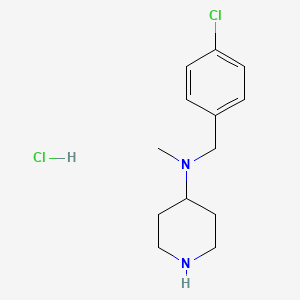

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

Vue d'ensemble

Description

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the empirical formula C9H12ClN3 . It is a solid substance .

Physical And Chemical Properties Analysis

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a solid substance . Its molecular weight is 197.66 . More specific physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for hazardous compounds resistant to conventional degradation processes. AOPs, including ozone and Fenton processes, are highly reactive towards amines, dyes, and pesticides, showing potential for degradation of nitrogen-containing compounds under optimized conditions for specific effluents (Bhat & Gogate, 2021).

Synthesis and Structural Properties of Novel Compounds

The synthesis of novel substituted compounds through reactions involving chloral and substituted anilines highlights the diverse product range depending on amine type and reaction conditions. Such studies provide insight into conformation and structural properties of products, demonstrating the versatility of amines in organic synthesis (Issac & Tierney, 1996).

Removal of N-Nitrosodimethylamine and Precursors

The removal of N-Nitrosodimethylamine (NDMA) and its precursors from water and wastewater is crucial due to their toxicity. Studies focus on conventional and advanced water and wastewater treatment processes for the removal of NDMA and its precursors, highlighting the importance of controlling NDMA formation, especially during wastewater-impacted water treatment and potable reuse applications (Sgroi et al., 2018).

Nitrogenous Disinfection By-products in Drinking Water

Nitrogenous disinfection by-products (N-DBPs) present in drinking water, including nitrosamines and haloacetonitriles, pose significant health risks due to their genotoxicity and cytotoxicity. The occurrence and control of N-DBPs are discussed, with emphasis on the impact of wastewater and algae on water sources and the shift from chlorination to chloramination increasing certain N-DBPs (Bond et al., 2011).

Impact on Human Health

Research into total volatile basic nitrogen (TVB-N) and methylated amines in meat products highlights their potential detrimental health effects, including the pathogenesis of noncommunicable diseases. Controlling spoilage factors and reducing intake of TMA and TMA-N-O are discussed as methods to mitigate health impacts (Bekhit et al., 2021).

Mécanisme D'action

Target of Action

A similar compound, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, is known to targetCarbonic anhydrase 13 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It’s worth noting that compounds with similar structures may undergo reactions at the benzylic position, which can be resonance stabilized . This involves free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

The related compound n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide is known to interact with carbonic anhydrase 13 , which plays a role in maintaining acid-base balance in the body.

Result of Action

The interaction with carbonic anhydrase 13 suggests it may influence processes related to acid-base balance in the body .

Propriétés

IUPAC Name |

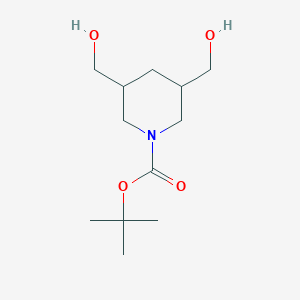

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSPGYHMCGAXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)

![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)